1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate
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Overview
Description
1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with methyl groups and ester functionalities. It is used in various chemical applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate typically involves the esterification of 3-methylcyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The cyclobutane ring structure provides rigidity, influencing the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
1,1-Dimethylcyclobutane-1,1-dicarboxylate: Lacks the additional methyl group, resulting in different reactivity.
3-Methylcyclobutane-1,1-dicarboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.
1,1-Diethyl 3-methylcyclobutane-1,1-dicarboxylate: Contains ethyl groups instead of methyl groups, affecting its physical and chemical properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
dimethyl 3-methylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-6-4-9(5-6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3 |
InChI Key |
MHKACAGZTCUQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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